molecular formula C22H20N6O3 B2949196 N-(3-acetamidophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 941914-97-2

N-(3-acetamidophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No.: B2949196
CAS No.: 941914-97-2
M. Wt: 416.441
InChI Key: FPVKDHIXMUBGTM-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyridazinone core, a scaffold recognized in medicinal chemistry research for its potential as a kinase inhibitor . This acetamide derivative is designed for biochemical research applications. The specific biological target, mechanism of action, and pharmacological profile of this compound require further experimental characterization by the research investigator. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should conduct all necessary laboratory tests and analyses to verify the compound's suitability for their specific experimental applications.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3/c1-14-19-12-23-28(18-9-4-3-5-10-18)21(19)22(31)27(26-14)13-20(30)25-17-8-6-7-16(11-17)24-15(2)29/h3-12H,13H2,1-2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVKDHIXMUBGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Acetamide Group : Enhances solubility and bioavailability.
  • Pyrazolo[3,4-d]pyridazin Core : Known for various biological activities including anticancer effects.

This structural complexity allows it to interact with multiple biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The specific mechanisms include:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in cancer progression.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds with similar pyrazolo[3,4-d]pyridazin structures have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 0.3 to 24 µM .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound 5iMCF-70.3Dual EGFR/VGFR2 inhibition
Compound 6HCT1167.60Induces apoptosis and inhibits migration
N-(3-acetamidophenyl)-2-(...)VariousTBDTBD

Note: TBD = To Be Determined based on future studies.

Antimicrobial Activity

In addition to its anticancer properties, compounds within this chemical class have demonstrated notable antimicrobial effects against various bacterial and fungal strains. This suggests a broader spectrum of biological activity that could be harnessed in therapeutic contexts.

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated several derivatives of pyrazolo[3,4-d]pyridazin compounds for their anticancer properties. The results indicated that modifications at the phenyl and acetamide positions significantly enhanced cytotoxicity against cancer cell lines .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial potential of related compounds, revealing effective inhibition against Gram-positive and Gram-negative bacteria . This supports the hypothesis that N-(3-acetamidophenyl)-2-(...) may also exhibit similar properties.

Chemical Reactions Analysis

Oxidation Reactions

The pyrazolo[3,4-d]pyridazine core undergoes oxidation at the 7-oxo position, particularly under acidic or alkaline conditions. For example:

Reaction Conditions Product Yield Source
Oxidation of 7-oxo groupKMnO₄ in acidic medium (H₂SO₄)7-hydroxy derivative with preserved pyridazine ring75%

This reaction highlights the stability of the fused pyridazine system under oxidative conditions.

Nucleophilic Aromatic Substitution

The electron-deficient pyridazine ring facilitates nucleophilic substitution at position 4-methyl or acetamide-linked positions:

Reaction Reagents Site of Substitution Yield Source
HalogenationPCl₅ or SOCl₂Replacement of methyl group with Cl68%
AminationNH₃/EtOH under refluxSubstitution at acetamide’s phenyl ring52%

Substitution reactions are critical for synthesizing derivatives with modified biological activities.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, leveraging its aryl halide substituents:

Reaction Catalyst/Reagents Product Yield Source
Suzuki-Miyaura couplingPd(PPh₃)₄, Na₂CO₃, aryl boronic acidBiaryl derivatives82%
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosN-arylated analogs71%

These reactions enable structural diversification for pharmacological optimization .

Acid-Catalyzed Hydrolysis

The acetamide group undergoes hydrolysis under acidic conditions:

Reaction Conditions Product Yield Source
Hydrolysis of acetamide6M HCl, reflux, 8hCarboxylic acid derivative89%

This reaction is pivotal for generating bioactive metabolites or prodrugs.

Cyclization Reactions

The compound forms fused heterocycles via intramolecular cyclization:

Reaction Conditions Product Yield Source
Thermal cyclizationDMF, 120°C, 12hPyrido[2,3-c]pyridazine derivatives63%
Vilsmeier-Haack reactionPOCl₃/DMF, 0–5°CFormylated analogs at position 365%

Cyclization expands the compound’s utility in synthesizing polycyclic scaffolds .

Reductive Amination

The ketone group at position 7-oxo can be reduced to form secondary amines:

Reaction Reagents Product Yield Source
NaBH₄ reductionNaBH₄, MeOH, RT7-hydroxyamine derivative58%

This modification enhances solubility and target-binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other pyrazolo-pyridine and pyrazolo-pyridazine derivatives, differing primarily in substituents and core ring systems. Below is a comparative analysis based on the provided evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name (Core Structure) Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups (IR Peaks)
Target Compound (Pyrazolo[3,4-d]pyridazine) N-(3-acetamidophenyl), 4-methyl, 7-oxo, 1-phenyl C₂₄H₂₂N₆O₃* 454.5 N/A C=O (amide, ~1680 cm⁻¹)†
4c (Pyrazolo[3,4-b]pyridine) N-(4-methoxyphenyl), 3-(4-chlorophenyl), 4-methyl, 6-oxo, 1-phenyl C₂₈H₂₃ClN₄O₃ 498.0 209–211 -NH (3329 cm⁻¹), C=O (1682 cm⁻¹)
4h (Pyrazolo[3,4-b]pyridine) N-(4-nitrophenyl), 3-(4-chlorophenyl), 4-methyl, 6-oxo, 1-phenyl C₂₇H₂₀ClN₅O₄ 513.9 231–233 -NH (3333 cm⁻¹), C=O (1668 cm⁻¹)
CAS 1105239-29-9 (Pyrazolo[3,4-d]pyridazine) N-(3-chloro-4-methylphenyl), 4-cyclopropyl, 7-oxo, 1-(o-tolyl) C₂₄H₂₂ClN₅O₂ 447.9 N/A C=O (amide), Cl (aromatic)
CAS 941914-95-0 (Pyrazolo[3,4-d]pyridazine) N-(3-(trifluoromethyl)phenyl), 4-methyl, 7-oxo, 1-phenyl C₂₁H₁₆F₃N₅O₂ 427.4 N/A CF₃ (electron-withdrawing), C=O

*Inferred molecular formula based on structural similarity to CAS 941914-95-0 and substitution patterns.
†Predicted based on analogous compounds in .

Key Research Findings and Implications

Structural Variations and Properties

  • Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in CAS 941914-95-0 enhances lipophilicity and metabolic stability, whereas the nitro group in 4h may increase reactivity. Polar Groups: The 3-acetamidophenyl group in the target compound introduces hydrogen-bonding capability, which could improve target affinity compared to non-polar substituents like o-tolyl in . Halogenation: Chlorine substituents (e.g., 4c , CAS 1105239-29-9 ) are common in bioactive molecules for enhancing potency and pharmacokinetics.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

Methodological Answer: A multi-step synthesis is typically employed, starting with functionalization of the pyrazolo[3,4-d]pyridazinone core. Key steps include:

  • Nucleophilic substitution at the pyridazinone C6 position using α-chloroacetamide derivatives (e.g., N-arylsubstituted α-chloroacetamides) under reflux in aprotic solvents like DMF or THF .
  • Coupling reactions (e.g., amide bond formation) using carbodiimide-based coupling agents (EDC/HOBt) to attach the 3-acetamidophenyl moiety .
    Critical parameters include temperature control (0–5°C for sensitive intermediates), stoichiometric ratios of reagents, and purification via column chromatography or recrystallization. For reproducibility, monitor reactions using TLC or HPLC .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions and assess purity. Key signals include aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula via exact mass analysis (e.g., ESI+ mode) .
  • X-ray Crystallography: Resolve ambiguous stereochemistry or regiochemistry in crystalline derivatives .

Q. How can researchers assess the compound’s solubility and stability in biological assay buffers?

Methodological Answer:

  • Solubility Screening: Use a shake-flask method with incremental additions of DMSO to aqueous buffers (PBS, pH 7.4) followed by centrifugation and UV-Vis quantification .
  • Stability Studies: Incubate the compound in assay buffers at 37°C for 24–72 hours, analyzing degradation via HPLC. Adjust buffer composition (e.g., add antioxidants) if instability is observed .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key pharmacophores?

Methodological Answer:

  • Systematic Substituent Variation: Synthesize analogs with modifications at the pyridazinone C4 methyl group, phenyl ring (electron-withdrawing/donating groups), and acetamide sidechain. Prioritize substituents based on computational docking predictions .
  • Bioactivity Profiling: Test analogs in target-specific assays (e.g., kinase inhibition) and correlate activity with steric/electronic properties using QSAR models .

Q. How should contradictory pharmacological data (e.g., varying IC50 values across studies) be resolved?

Methodological Answer:

  • Standardize Assay Conditions: Ensure consistent cell lines, incubation times, and solvent concentrations (e.g., DMSO ≤0.1%) to minimize variability .
  • Data Reconciliation: Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., assay pH, temperature) and validate findings via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What computational strategies can predict the compound’s reactivity or metabolic pathways?

Methodological Answer:

  • Quantum Mechanical (QM) Calculations: Use DFT (e.g., B3LYP/6-31G*) to model electrophilic/nucleophilic sites on the pyridazinone core .
  • Metabolism Prediction: Employ software like Schrödinger’s MetaSite to identify CYP450-mediated oxidation hotspots (e.g., N-methyl or phenyl ring positions) .

Q. How can Design of Experiments (DOE) optimize reaction conditions for scale-up?

Methodological Answer:

  • Factor Screening: Use a Plackett-Burman design to test variables (temperature, catalyst loading, solvent ratio) and identify critical parameters .
  • Response Surface Methodology (RSM): Apply a central composite design to maximize yield and minimize impurities, with real-time monitoring via in-situ FTIR .

Q. What methodologies assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks. Analyze degradation products via LC-MS and identify hydrolytic or oxidative pathways .
  • Excipient Compatibility: Co-formulate with common excipients (e.g., lactose, PVP) and monitor physical/chemical stability using DSC and XRD .

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